molecular formula C23H23N5O2 B2540696 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide CAS No. 1797563-34-8

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide

Cat. No.: B2540696
CAS No.: 1797563-34-8
M. Wt: 401.47
InChI Key: VLFLTULOEBIVAK-UHFFFAOYSA-N
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Description

1-(6-(1H-Indol-1-yl)pyrimidin-4-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide is a complex synthetic compound designed for advanced pharmacological research, particularly in oncology. Its molecular structure incorporates three privileged scaffolds in medicinal chemistry: an indole moiety, a piperidine ring, and a furan group. Indole derivatives are extensively investigated for their diverse biological activities, including significant anticancer properties . They are known to act on various cellular targets; for instance, some indole-based compounds function as Epidermal Growth Factor Receptor (EGFR) inhibitors, which are crucial in cancer cell proliferation , while others have been identified as modulators of targets like Nur77, inducing apoptosis in cancer cells . The piperidine subunit is a fundamental building block in drug design, featured in numerous pharmaceuticals and natural alkaloids, contributing to the molecule's spatial geometry and potential for target interaction . This combination of features makes this compound a high-value chemical probe for researchers exploring new mechanisms in targeted cancer therapy, enzyme inhibition, and cell signaling pathways. It is supplied as a high-purity material to ensure reliable and reproducible results in your experimental models. This product is intended for research applications in a laboratory setting and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-(6-indol-1-ylpyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c29-23(24-15-19-5-3-13-30-19)18-7-10-27(11-8-18)21-14-22(26-16-25-21)28-12-9-17-4-1-2-6-20(17)28/h1-6,9,12-14,16,18H,7-8,10-11,15H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFLTULOEBIVAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CO2)C3=NC=NC(=C3)N4C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide, commonly referred to by its CAS number 1797563-34-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C23H23N5O2C_{23}H_{23}N_{5}O_{2}, with a molecular weight of approximately 401.5 g/mol . This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

The compound has been studied for various biological activities, particularly in the context of its potential as an antiviral and anticancer agent. Here are some key findings from the literature:

Antiviral Activity

Recent studies have indicated that compounds similar to 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide exhibit antiviral properties against several viruses. For example, pyrazolo[3,4-d]pyrimidine derivatives have shown effective inhibition of respiratory syncytial virus (RSV) replication with EC50 values ranging from 5 to 28 μM . Although specific data on the compound is limited, its structural similarities suggest potential antiviral efficacy.

Anticancer Activity

The compound's structure suggests it may interact with key proteins involved in cancer cell proliferation. In vitro studies have demonstrated that similar indole and pyrimidine derivatives can inhibit cancer cell lines effectively. For instance, compounds with a similar scaffold have shown IC50 values as low as 9.19 μM against various cancer cell lines . The presence of the indole moiety is often associated with enhanced anticancer activity due to its ability to modulate multiple signaling pathways.

The biological activity of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for viral replication or cancer cell survival.
  • Interaction with Receptors : It could potentially bind to receptors involved in cell signaling, altering cellular responses and inhibiting tumor growth.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells, which may also apply to this compound.

Case Studies and Research Findings

Several research studies have explored the biological activity of compounds structurally related to 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide:

StudyCompoundActivityEC50/IC50 Values
Pyrazolo[3,4-d]pyrimidine derivativesAntiviral (RSV)5–28 μM
Indole derivativesAnticancer (various lines)IC50 = 9.19 μM
Thiazole-integrated compoundsAntitumorIC50 < 2 µg/mL

These studies highlight the potential of related compounds to serve as leads for developing new therapeutic agents.

Scientific Research Applications

Antiviral Activity

Research indicates that compounds similar to this one exhibit antiviral properties. For instance, studies on pyrazolo[3,4-d]pyrimidine derivatives have shown effective inhibition of respiratory syncytial virus (RSV) replication with EC50 values ranging from 5 to 28 µM. While specific data on this compound is limited, its structural similarities suggest potential antiviral efficacy against various viruses.

Anticancer Activity

The compound's structure suggests it may interact with proteins involved in cancer cell proliferation. In vitro studies have demonstrated that indole and pyrimidine derivatives can effectively inhibit cancer cell lines. For example:

Study Compound Activity IC50 Values
Indole derivativesVarious cancer cell linesAnticancerIC50 = 9.19 µM

The presence of the indole moiety is often associated with enhanced anticancer activity due to its ability to modulate multiple signaling pathways.

Antimicrobial Activity

Indole derivatives are also known for their antimicrobial properties. Compounds structurally related to this one have demonstrated activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The mode of action typically involves interference with bacterial protein synthesis or cell wall integrity.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this one:

Study Compound Activity EC50/IC50 Values
Pyrazolo[3,4-d]pyrimidine derivativesAntiviral (RSV)-5–28 µM
Indole derivativesAnticancer (various lines)-IC50 = 9.19 µM
Thiazole-integrated compoundsAntitumor-IC50 < 2 µg/mL

These findings highlight the potential of related compounds as leads for developing new therapeutic agents.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the piperidine and pyrimidine rings significantly influence biological activity:

Modification Effect on Activity
Substituents on IndoleIncreased anticancer potency
Variations in PiperidineEnhanced binding affinity to target enzymes
Alterations in CarboxamideImproved solubility and bioavailability

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption characteristics, with moderate metabolic stability observed in liver microsome assays.

Key Parameters

  • Absorption : High oral bioavailability expected due to favorable lipophilicity.
  • Metabolism : Predominantly metabolized via cytochrome P450 enzymes.

Chemical Reactions Analysis

Amide Hydrolysis

The carboxamide group can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid:

RCONHR’+H3O+RCOOH+NH3R’\text{RCONHR'} + \text{H}_3\text{O}^+ \rightarrow \text{RCOOH} + \text{NH}_3\text{R'}

Conditions :

  • Acidic : HCl (aq), reflux.

  • Basic : NaOH (aq), heat.

Pyrimidine Ring Reactivity

The pyrimidine ring may participate in nucleophilic aromatic substitution if activated (e.g., by electron-withdrawing groups). For example, halogenated pyrimidines can react with amines or alcohols:

Pyrimidinyl-X+NuPyrimidinyl-Nu+X\text{Pyrimidinyl-X} + \text{Nu}^- \rightarrow \text{Pyrimidinyl-Nu} + \text{X}^-

Conditions :

  • High temperatures, polar aprotic solvents (e.g., DMF).

Furan-2-ylmethyl Group Reactions

The furan ring is electron-rich and susceptible to electrophilic aromatic substitution :

Furan-CH2R+ElectrophileSubstituted furan-CH2R\text{Furan-CH}_2\text{R} + \text{Electrophile} \rightarrow \text{Substituted furan-CH}_2\text{R}

Conditions :

  • Nitration, bromination (HNO3, H2SO4; Br2, FeBr3).

Stability Factors

  • Amide : Resistant to hydrolysis under mild conditions but labile under strong acidic/basic conditions.

  • Pyrimidine : Aromatic stability due to conjugation; reactivity depends on substituents.

  • Furan : Prone to oxidation (e.g., by O3) or electrophilic attack.

Potential Degradation Pathways

Functional Group Reaction Pathway Outcome
AmideHydrolysisCarboxylic acid + amine
PyrimidineNucleophilic substitutionSubstituted pyrimidine
FuranElectrophilic substitutionSubstituted furan derivative

Analytical Characterization

Common techniques for verifying structural integrity include:

  • NMR spectroscopy : To confirm the coupling of aromatic protons (indole, pyrimidine) and amide protons.

  • Mass spectrometry : To validate molecular weight (e.g., ~419 g/mol for similar analogs) .

  • HPLC : For purity assessment under gradient conditions.

Research Findings and Trends

  • Biological Activity : Analogous indole-pyrimidine carboxamides show kinase inhibition (e.g., p70S6K, Akt) .

  • Solubility : Enhanced by hydrophilic groups (e.g., furan-2-ylmethyl) but limited by hydrophobic indole/piperidine moieties.

  • Thermal Stability : Likely moderate due to amide and aromatic rings; decomposition may occur >200°C.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Pyrimidine Core Substitutions

The pyrimidine ring is a common scaffold in drug design. Key structural variations in analogs include:

  • Indole vs. Benzyl/Thioaryl Groups: The target compound’s indole substituent () contrasts with compounds bearing 3-(trifluoromethyl)phenylthio (, l) or 4-ethylphenoxy groups ().
  • Trifluoromethyl vs. Chloro/Amino Groups: and highlight analogs with trifluoromethyl or chloro substituents on pyrimidine. These electron-withdrawing groups modulate electronic properties and binding affinity, with trifluoromethyl enhancing lipophilicity .

Piperidine Carboxamide Modifications

The piperidine-4-carboxamide moiety is critical for conformational flexibility and hydrogen bonding. Comparisons include:

  • Furan-2-ylmethyl vs. Tetrahydrofurfurylmethyl (THF) : The target’s furan group () differs from THF in . Furan’s lower lipophilicity (clogP ~1.2 vs. THF’s ~0.5) may reduce membrane permeability but improve solubility .
  • Fluorobenzyl vs.

Aromatic Substituent Variations

  • Indole vs. Biphenyl/Phenoxy: Indole’s nitrogen can participate in hydrogen bonding, unlike biphenyl () or phenoxy groups (), which rely on van der Waals interactions. This distinction may influence binding kinetics in enzyme pockets .

Physicochemical Properties

Compound (Reference) Molecular Weight H-Bond Donors H-Bond Acceptors Key Substituents
Target Compound ~423.45* 1 (NH) 7 (O, N) Indole, furfurylmethyl
1-(6-(3-Fluoro-5-(CF₃)benzyl)pyrimidin-4-yl)-N-(2-methoxyethyl)indoline-4-carboxamide (, b) ~521.49 2 8 Methoxyethyl, trifluoromethylbenzyl
1-[6-(4-Ethylphenoxy)pyrimidin-4-yl]-N-(4-fluorobenzyl)piperidine-4-carboxamide () ~436.47 1 6 Ethylphenoxy, fluorobenzyl
1-[2-Methyl-6-(CF₃)pyrimidin-4-yl]-N-(THF-2-ylmethyl)piperidine-4-carboxamide () ~372.40 1 8 Trifluoromethyl, THF-methyl

*Estimated based on analogous structures.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the structural integrity of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide?

  • Methodology :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to verify hydrogen and carbon environments. For example, the indole NH proton typically appears as a singlet at δ 10–12 ppm, while the furan methylene protons (CH2_2) resonate around δ 4.0–4.5 ppm. Compare shifts with structurally related compounds like piperidine-4-carboxamide derivatives .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. For piperidine-carboxamide analogs, molecular ions (M+H+^+) often align with calculated masses (±0.001 Da) .
  • Infrared (IR) Spectroscopy : Identify key functional groups (e.g., amide C=O stretch at ~1650–1700 cm1^{-1}) .

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

  • Methodology :

  • Protection-Deprotection Strategies : Use tert-butyloxycarbonyl (Boc) or benzyl groups to protect reactive amines during synthesis. For example, tert-butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate (CAS 170364-89-3) can serve as a key intermediate, with Boc removal via TFA .
  • Catalytic Cross-Coupling : Optimize Suzuki-Miyaura coupling for the pyrimidine-indole moiety, using Pd catalysts (e.g., Pd(PPh3_3)4_4) and base (e.g., K2_2CO3_3) in THF/water at 80°C .
  • Purification : Use preparative HPLC with C18 columns and gradients of acetonitrile/water (0.1% TFA) to isolate >98% purity .

Q. What analytical techniques are suitable for assessing compound stability under varying pH and temperature conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions at 40°C for 24 hours. Monitor degradation via UPLC-MS to identify labile groups (e.g., amide hydrolysis) .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability by heating from 25°C to 300°C at 10°C/min. Piperidine-carboxamides typically show decomposition above 200°C .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for target selectivity (e.g., kinase inhibition)?

  • Methodology :

  • Core Scaffold Modifications : Replace the indole with benzimidazole or pyrazole to assess impact on binding. For example, JAK1 inhibitors with indole-pyrimidine cores show enhanced selectivity when substituted with electron-withdrawing groups (e.g., -CF3_3) .
  • In Silico Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., JAK1 ATP-binding pocket). Prioritize residues like Lys908 and Glu966 for hydrogen bonding .
  • Kinase Profiling : Test against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM to identify off-target effects. Compounds with <50% inhibition at 1 µM are considered selective .

Q. What in vivo models are appropriate for evaluating pharmacokinetic (PK) and pharmacodynamic (PD) properties?

  • Methodology :

  • Rodent PK Studies : Administer 10 mg/kg intravenously (IV) and orally (PO) to Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours. Calculate AUC, Cmax_{max}, and bioavailability. Piperidine derivatives often show moderate oral bioavailability (20–40%) due to first-pass metabolism .
  • Xenograft Models : Use NCI-H1975 (NSCLC) xenografts in nude mice to assess tumor growth inhibition. Dose at 50 mg/kg PO daily for 21 days. Synergy with EGFR inhibitors (e.g., osimertinib) can be evaluated .

Q. How can metabolic stability and CYP450 inhibition risks be mitigated during lead optimization?

  • Methodology :

  • Microsomal Stability Assays : Incubate with human liver microsomes (HLM) and NADPH for 1 hour. Monitor parent compound loss via LC-MS. Piperidine-carboxamides with bulky substituents (e.g., furan-methyl) often reduce CYP3A4-mediated oxidation .
  • CYP Inhibition Screening : Test at 10 µM against CYP3A4, 2D6, and 2C9 isoforms. Replace metabolically labile groups (e.g., methylene) with fluorine to block hydroxylation .

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